
1,4-Bis(phenylethynyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(phenylethynyl)naphthalene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of two phenylethynyl groups attached to a naphthalene core. This compound is known for its unique optical and electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,4-Bis(phenylethynyl)naphthalene typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1,4-diiodonaphthalene with phenylacetylene in the presence of a palladium catalyst (PdCl2(PPh3)2) and a copper co-catalyst (CuI) under an inert atmosphere. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) with triethylamine (Et3N) as a base .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
1,4-Bis(phenylethynyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially hydrogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
1,4-Bis(phenylethynyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to its excellent optical and electronic properties
Mechanism of Action
The mechanism by which 1,4-Bis(phenylethynyl)naphthalene exerts its effects is primarily related to its electronic structure. The compound has a conjugated π-system that allows for efficient electron delocalization. This property is crucial for its function in electronic devices, where it can facilitate charge transport and light emission .
In biological systems, the mechanism of action is less understood, but its fluorescence properties suggest potential interactions with cellular components that can be exploited for imaging purposes.
Comparison with Similar Compounds
1,4-Bis(phenylethynyl)naphthalene can be compared with other similar compounds such as:
1,4-Bis(naphthalen-1-ylethynyl)benzene: This compound has similar structural features but with naphthalene units instead of phenyl groups.
9,10-Bis(phenylethynyl)anthracene: This derivative of anthracene has phenylethynyl groups at the 9 and 10 positions.
The uniqueness of this compound lies in its balance of electronic and optical properties, making it a versatile compound for various applications.
Properties
CAS No. |
73888-61-6 |
|---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,4-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H16/c1-3-9-21(10-4-1)15-17-23-19-20-24(26-14-8-7-13-25(23)26)18-16-22-11-5-2-6-12-22/h1-14,19-20H |
InChI Key |
HYPAPFJETRODRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C3=CC=CC=C23)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
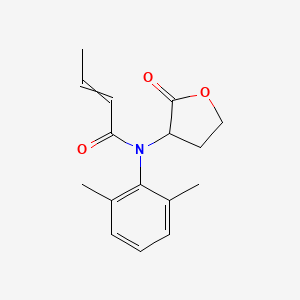

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
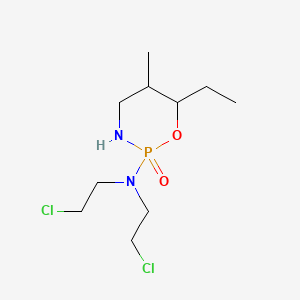
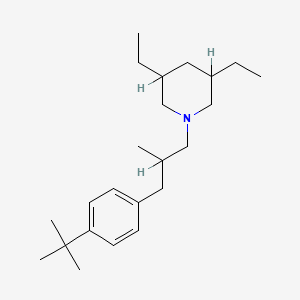
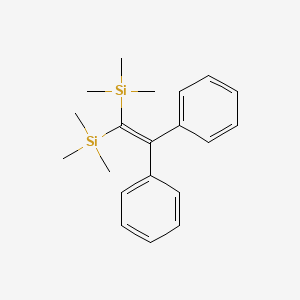

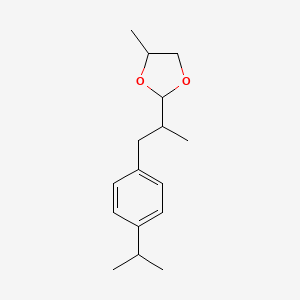
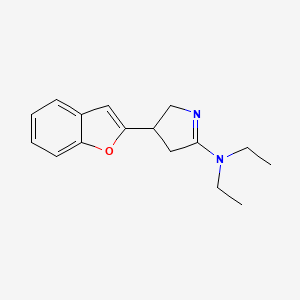

![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
